REACTION_SMILES
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[Br-:24].[CH-:17]([C:18](=[O:19])[CH3:20])[C:21](=[O:22])[CH3:23].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:25][Mg+:26].[CH3:32][N:33]1[CH2:34][CH2:35][CH2:36][C:37]1=[O:38].[Cl:1][c:2]1[n:3][c:4]([Cl:16])[cH:5][c:6]([NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:7]1>>[c:2]1([CH3:17])[n:3][c:4]([Cl:16])[cH:5][c:6]([NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[CH-]C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1cc(Cl)nc(Cl)c1
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Name
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Type
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product
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Smiles
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Cc1cc(NC(=O)OC(C)(C)C)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |